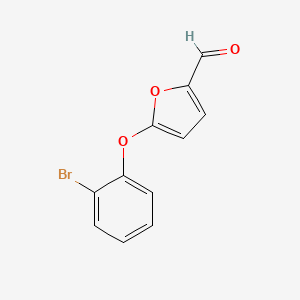
5-(2-Bromophenoxy)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-ブロモフェノキシ)フラン-2-カルバルデヒドは、分子式C12H9BrO3を持つ有機化合物です。ヘテロ環状有機化合物であるフランの誘導体であり、フラン環にブロモフェノキシ基が結合しています。
2. 製法
合成経路と反応条件
5-(2-ブロモフェノキシ)フラン-2-カルバルデヒドの合成は、一般的に2-ブロモフェノールとフラン-2-カルバルデヒドを特定の条件下で反応させることで行われます。一般的な方法の1つは、ジメチルホルムアミド(DMF)などの溶媒中で、炭酸カリウムなどの塩基を用いて反応を促進することです。混合物を加熱して目的物の生成を促進します。
工業生産方法
5-(2-ブロモフェノキシ)フラン-2-カルバルデヒドの具体的な工業生産方法は広く公表されていませんが、一般的なアプローチとしては、ラボでの合成方法のスケールアップが含まれます。これには、反応条件の最適化、工業用グレードの試薬の使用、収率と効率を高めるための連続フロー反応器の採用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenoxy)furan-2-carbaldehyde typically involves the reaction of 2-bromophenol with furan-2-carbaldehyde under specific conditions. One common method is to use a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
化学反応の分析
反応の種類
5-(2-ブロモフェノキシ)フラン-2-カルバルデヒドは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: アルデヒド基は、カルボン酸に酸化される可能性があります。
還元: アルデヒド基は、アルコールに還元される可能性があります。
置換: 臭素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を使用して臭素原子を置換することができます。
生成される主要な生成物
酸化: 5-(2-ブロモフェノキシ)フラン-2-カルボン酸。
還元: 5-(2-ブロモフェノキシ)フラン-2-メタノール。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
5-(2-ブロモフェノキシ)フラン-2-カルバルデヒドは、以下のような科学研究においてさまざまな応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
医学: 特に特定の生物活性を持つ分子の設計において、創薬における潜在的な用途について調査されています。
産業: 特殊化学品や材料の製造に使用されます。
作用機序
5-(2-ブロモフェノキシ)フラン-2-カルバルデヒドの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、特定の経路の阻害または活性化につながる可能性があります。ブロモフェノキシ基は、化合物が標的分子に結合する能力を高める可能性があり、フラン環はさまざまな化学相互作用に関与する可能性があります。
類似化合物との比較
類似化合物
5-(2-クロロフェノキシ)フラン-2-カルバルデヒド: 臭素の代わりに塩素原子を持つ、類似の構造です。
5-(2-フルオロフェノキシ)フラン-2-カルバルデヒド: 臭素の代わりにフッ素原子を含んでいます。
5-(2-ヨードフェノキシ)フラン-2-カルバルデヒド: 臭素の代わりにヨウ素原子を含んでいます。
独自性
5-(2-ブロモフェノキシ)フラン-2-カルバルデヒドは、臭素原子の存在により、反応性や他の分子との相互作用に影響を与える可能性があるため、独自性があります。臭素原子は、他のハロゲンでは起こらない特定の種類の化学反応に関与する可能性があり、この化合物は特定の用途に役立ちます。
生物活性
5-(2-Bromophenoxy)furan-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and findings regarding its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, an aldehyde functional group, and a bromophenoxy substituent. Its molecular formula is C11H8BrO2, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its reactivity as an aldehyde. Aldehydes can form Schiff bases with amines, which are crucial intermediates in various biochemical pathways. Additionally, the bromophenoxy group may facilitate electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic applications and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various strains of bacteria. For instance, it has shown significant effectiveness against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly in comparison to conventional antibiotics.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Acinetobacter baumannii | 10 | 18 |
| Klebsiella pneumoniae | 20 | 15 |
| Staphylococcus aureus | 30 | 12 |
Anticancer Properties
In addition to antimicrobial activity, studies have explored the anticancer potential of this compound. Research indicates that derivatives of furan compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, this compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of furan derivatives with bromophenol under controlled conditions. This compound serves as a precursor for various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
特性
分子式 |
C11H7BrO3 |
|---|---|
分子量 |
267.07 g/mol |
IUPAC名 |
5-(2-bromophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrO3/c12-9-3-1-2-4-10(9)15-11-6-5-8(7-13)14-11/h1-7H |
InChIキー |
YEXCABHFLHLUOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=CC=C(O2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















